molecular formula C10H9NOS B13009552 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone

1-(2-Methylbenzo[d]thiazol-4-yl)ethanone

Cat. No.: B13009552
M. Wt: 191.25 g/mol
InChI Key: CFSYWHAKOVNMLN-UHFFFAOYSA-N
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Description

Significance of the Benzo[d]thiazole Heterocyclic Core in Chemical Research

The benzo[d]thiazole scaffold is a prominent heterocyclic system in chemical research, distinguished by a benzene (B151609) ring fused to a thiazole (B1198619) ring. This bicyclic heteroaromatic structure, with the chemical formula C₇H₅NS, possesses sulfur and nitrogen atoms that make it a "privileged scaffold" in the design of new molecules. smolecule.com The presence of these heteroatoms confers specific electronic properties and potential for diverse chemical interactions, which has captured significant scientific interest. smolecule.com

The significance of the benzothiazole (B30560) core is underscored by its presence in numerous commercially available drugs with a wide array of therapeutic applications. smolecule.com Examples include:

Riluzole: Used in the treatment of amyotrophic lateral sclerosis (ALS).

Pramipexole: Employed for managing Parkinson's disease.

Dimazole: An antifungal agent. smolecule.com

Ethoxzolamide: Utilized in the treatment of glaucoma. smolecule.com

Beyond its role in pharmaceuticals, the benzothiazole core is a subject of intense academic and industrial research due to the broad spectrum of biological activities exhibited by its derivatives, including anti-inflammatory, antibacterial, antiviral, antioxidant, and immunomodulatory properties. chemicalbook.comresearchgate.net This versatility makes it a key building block in medicinal chemistry and materials science. nih.govnih.gov

Overview of Substituted Benzo[d]thiazoles in Academic Contexts

Substituted benzo[d]thiazoles are a major focus of academic research, with extensive studies dedicated to their synthesis and the evaluation of their biological potential. A primary synthetic route involves the condensation of 2-aminothiophenols with various substances containing carbonyl or cyano groups, such as aldehydes, ketones, or carboxylic acids. researchgate.net Researchers have developed numerous catalytic systems to facilitate these transformations efficiently. nih.gov

The academic interest in these compounds stems from the diverse pharmacological effects that can be achieved by introducing different functional groups onto the benzothiazole core. For instance, various research groups have synthesized and investigated novel series of 2-substituted benzothiazoles and other derivatives for their potential as:

Antidepressant and anticonvulsant agents. chemicalbook.com

Anticancer agents targeting various cell lines. google.com

Antitubercular and antibacterial compounds.

Enzyme inhibitors.

These studies often involve detailed structure-activity relationship (SAR) analyses to understand how specific substituents influence the biological activity, aiming to optimize the potency and selectivity of these molecules. google.com

Specific Research Focus on 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone within Heterocyclic Systems

The specific compound, 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone, is a distinct molecule within the broader class of substituted benzo[d]thiazoles. Its structure features an ethanone (B97240) (acetyl) group at the 4-position and a methyl group at the 2-position of the benzothiazole ring.

Physicochemical Properties

Property Value Source
CAS Number 1539756-37-0 nih.gov
Molecular Formula C₁₀H₉NOS nih.gov

| Molecular Weight | 191.25 g/mol | nih.gov |

Despite its defined structure and commercial availability from suppliers for research use, there is a notable lack of specific published research findings for 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone in publicly accessible academic literature or patents. Its availability suggests it is utilized as a chemical intermediate or building block, potentially in proprietary drug discovery and development programs.

General synthetic strategies for related compounds, such as the acylation of a benzothiazole precursor, could theoretically be applied for its preparation. smolecule.com Likewise, the ethanone group would be expected to undergo typical ketone reactions like nucleophilic additions and condensations. smolecule.com However, detailed experimental data, spectroscopic characterization (NMR, IR, MS), and specific research applications for this particular isomer remain largely undocumented in peer-reviewed scientific journals.

Properties

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

1-(2-methyl-1,3-benzothiazol-4-yl)ethanone

InChI

InChI=1S/C10H9NOS/c1-6(12)8-4-3-5-9-10(8)11-7(2)13-9/h3-5H,1-2H3

InChI Key

CFSYWHAKOVNMLN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2S1)C(=O)C

Origin of Product

United States

Derivatization and Structural Modification Strategies of 1 2 Methylbenzo D Thiazol 4 Yl Ethanone

Chemical Transformations at the Ethanone (B97240) Functional Group

The ethanone moiety at the 4-position of the benzothiazole (B30560) ring is a prime site for a range of chemical reactions, allowing for the introduction of new functional groups and the extension of the molecular framework.

Formation of Oxime, Hydrazone, and Imine Derivatives

The carbonyl group of the ethanone moiety readily undergoes condensation reactions with primary amino compounds to form C=N double bonds.

Oximes are synthesized by reacting the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base. This reaction is a standard method for the conversion of ketones to their corresponding oximes. nih.gov The resulting oxime derivatives of 1-(2-methylbenzo[d]thiazol-4-yl)ethanone can exist as E/Z isomers.

Hydrazones are formed through the condensation of the ketone with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). These reactions are typically carried out in an acidic medium. The synthesis of hydrazone derivatives of benzothiazoles is a well-established method for creating compounds with a range of biological activities. nih.govresearchgate.netresearchgate.net For instance, various hydrazone derivatives of 4-methylbenzo[d]thiazole (B149020) have been synthesized and characterized. researchgate.net

Imines , also known as Schiff bases, are generated by the reaction of the ketone with primary amines. This condensation is often catalyzed by an acid and may require the removal of water to drive the reaction to completion. The synthesis of imines from ketones and primary amines is a fundamental transformation in organic chemistry. masterorganicchemistry.comorganic-chemistry.organalis.com.myresearchgate.net

DerivativeReagentGeneral Reaction Conditions
OximeHydroxylamine hydrochloride, BaseReflux in a suitable solvent like ethanol (B145695)
HydrazoneHydrazine hydrate (B1144303) or substituted hydrazines, Acid catalystReflux in a solvent such as ethanol with a catalytic amount of acid
Imine (Schiff Base)Primary amine, Acid catalystReflux in a solvent with azeotropic removal of water

Knoevenagel Condensation and Related Carbonyl Chemistry

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. nih.govwikipedia.org This reaction is a powerful tool for carbon-carbon bond formation.

In the context of 1-(2-methylbenzo[d]thiazol-4-yl)ethanone, the Knoevenagel condensation would involve the reaction of the ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297). arkat-usa.orgsciforum.netumich.edu

A related and highly significant reaction is the Claisen-Schmidt condensation , which is the reaction between a ketone and an aromatic aldehyde that lacks α-hydrogens. wikipedia.orgmiracosta.edunih.govchegg.com This reaction, typically base-catalyzed, would lead to the formation of chalcone (B49325) analogues. The synthesis of chalcones from various ketones and aromatic aldehydes is a widely practiced synthetic strategy. nih.govdonnu.edu.uamdpi.com These chalcones are valuable intermediates for the synthesis of various heterocyclic compounds.

ReactionReagentsCatalystProduct Type
Knoevenagel CondensationActive methylene compound (e.g., malononitrile, ethyl cyanoacetate)Weak base (e.g., piperidine, ammonium acetate)α,β-unsaturated dicarbonyl or cyano compound
Claisen-Schmidt CondensationAromatic aldehydeBase (e.g., NaOH, KOH)Chalcone (α,β-unsaturated ketone)

Functionalization through Reduction and Oxidation Reactions

The ethanone group can be functionalized through both reduction and oxidation reactions, leading to a variety of derivatives.

Reduction of the carbonyl group in 1-(2-methylbenzo[d]thiazol-4-yl)ethanone to a secondary alcohol can be readily achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This is a standard and selective method for the reduction of ketones to alcohols. beilstein-journals.orgarkat-usa.org

Oxidation of the α-methyl group of the ethanone moiety can lead to the formation of a 1,2-dicarbonyl compound. A common reagent for this transformation is selenium dioxide (SeO₂), in what is known as the Riley oxidation. This reaction is effective for the oxidation of methylene groups adjacent to carbonyls. mdpi.com

TransformationReagentProduct
ReductionSodium borohydride (NaBH₄)1-(2-Methylbenzo[d]thiazol-4-yl)ethanol
OxidationSelenium dioxide (SeO₂)1-(2-Methylbenzo[d]thiazol-4-yl)ethane-1,2-dione

Modifications and Diversification of the Benzo[d]thiazole Ring System

The benzo[d]thiazole ring itself is amenable to various modifications, allowing for the introduction of diverse substituents and the construction of more complex fused heterocyclic systems.

Introduction of Halogen, Alkyl, and Aryl Substituents

Electrophilic aromatic substitution reactions can be employed to introduce substituents onto the benzene (B151609) ring of the benzo[d]thiazole system. The position of substitution will be directed by the existing substituents.

Halogenation , such as bromination, can be achieved using reagents like bromine in acetic acid. The conditions can be controlled to favor mono- or di-substitution. The bromination of aromatic compounds is a fundamental organic reaction. arkat-usa.org

Alkylation of the benzothiazole ring can be performed through Friedel-Crafts type reactions, although the presence of the heteroatoms can sometimes complicate these reactions.

Annulation Reactions to Form Fused Heterocyclic Systems (e.g., Pyrrole (B145914), Pyridine, Triazole, Oxadiazole, Thiazolidinone Moieties)

The 1-(2-methylbenzo[d]thiazol-4-yl)ethanone scaffold can serve as a starting material for the synthesis of a variety of fused heterocyclic systems.

Pyrrole-fused systems , such as pyrrolo[2,1-b]benzothiazoles, are of interest due to their biological activities. nih.govmdpi.commodernscientificpress.comnih.govmdpi.com The synthesis of these systems often involves the reaction of a benzothiazole derivative with a suitable building block that can form the pyrrole ring.

Pyridine-fused systems can be synthesized from chalcone derivatives obtained from 1-(2-methylbenzo[d]thiazol-4-yl)ethanone. For instance, the reaction of these chalcones with malononitrile and ammonium acetate can lead to the formation of pyridobenzothiazole derivatives.

Triazole-fused systems , such as benzo nih.govnih.govthiazolo[2,3-c] nih.govnih.govgordon.edutriazoles, are another important class of fused heterocycles. beilstein-journals.orgnih.govnih.govresearchgate.netisres.org Their synthesis can be achieved through various routes, often starting from 2-hydrazinobenzothiazole (B1674376) derivatives.

Oxadiazole-fused systems can be prepared from hydrazide derivatives of the benzothiazole core. Cyclization of these hydrazides with reagents like carbon disulfide followed by further reactions can lead to the formation of oxadiazole rings. nih.govnih.govorganic-chemistry.orgorganic-chemistry.orgbingol.edu.trrjptonline.org

Thiazolidinone moieties can be introduced by reacting chalcones derived from 1-(2-methylbenzo[d]thiazol-4-yl)ethanone with thioglycolic acid. The synthesis of thiazolidin-4-ones is a common strategy in medicinal chemistry. nih.govgordon.edu

Fused HeterocycleGeneral Synthetic Strategy
PyrroleReaction of a benzothiazole derivative with a suitable pyrrole-forming synthon.
PyridineCyclization of chalcone derivatives with reagents like malononitrile and ammonium acetate.
TriazoleCyclization of 2-hydrazinobenzothiazole derivatives.
OxadiazoleCyclization of benzothiazole-containing hydrazides.
ThiazolidinoneReaction of chalcone derivatives with thioglycolic acid.

Design and Synthesis of Hybrid Molecular Scaffolds Incorporating 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone

The acetyl moiety of 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone is the primary site for chemical modification to generate hybrid molecular scaffolds. Several classical and contemporary synthetic reactions can be envisioned to append other heterocyclic or pharmacologically relevant moieties to this starting material.

One of the most common strategies for elaborating an acetyl group is through condensation reactions. For instance, the Claisen-Schmidt condensation of 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone with various substituted aromatic or heteroaromatic aldehydes would yield a series of chalcone-benzothiazole hybrids. mdpi.comyoutube.comnih.govnih.gov These chalcones, characterized by an α,β-unsaturated carbonyl system, are valuable intermediates themselves and are known to exhibit a wide range of biological activities. The general reaction is depicted below:

Hypothetical Reaction Scheme 1: Synthesis of Chalcone-Benzothiazole Hybrids

1-(2-Methylbenzo[d]thiazol-4-yl)ethanone + Substituted Aldehyde → (in the presence of a base like NaOH or KOH) → Chalcone-Benzothiazole Hybrid

Furthermore, these chalcone hybrids can serve as precursors for the synthesis of other heterocyclic systems. For example, reaction with hydrazines could lead to the formation of pyrazoline-benzothiazole hybrids. youtube.comnih.govorganic-chemistry.orgresearchgate.netslideshare.net Similarly, reaction with guanidine (B92328) or thiourea (B124793) could yield pyrimidine-benzothiazole or thiopyrimidine-benzothiazole hybrids, respectively. nih.govrsc.orgresearchgate.netnih.gov

Another potential strategy involves the reaction of the acetyl group to form other key intermediates. For example, reaction with a reagent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) could generate an enaminone, which is a versatile building block for the synthesis of various five- and six-membered heterocyclic rings.

While no specific examples of these hybrid molecules derived from 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone are currently documented in the literature, the following table provides a hypothetical library of potential hybrid scaffolds that could be synthesized based on established chemical principles.

Table 1: Hypothetical Hybrid Molecular Scaffolds Derived from 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone

Hybrid Scaffold TypePotential Synthetic PrecursorPotential Reagents
Chalcone-Benzothiazole1-(2-Methylbenzo[d]thiazol-4-yl)ethanoneSubstituted Aromatic/Heteroaromatic Aldehydes
Pyrazoline-BenzothiazoleChalcone-Benzothiazole HybridHydrazine Hydrate, Substituted Hydrazines
Pyrimidine-BenzothiazoleChalcone-Benzothiazole HybridGuanidine Hydrochloride, Urea
Thiazine-Benzothiazole1-(2-Methylbenzo[d]thiazol-4-yl)ethanoneLawesson's Reagent, followed by α-haloketone
Isoxazole-BenzothiazoleChalcone-Benzothiazole HybridHydroxylamine Hydrochloride

The exploration of these synthetic pathways could lead to the discovery of novel chemical entities with interesting pharmacological profiles. The benzothiazole moiety, coupled with other bioactive heterocyclic rings, could result in synergistic effects and the development of new therapeutic agents. Future research is warranted to investigate these synthetic strategies and to evaluate the biological activities of the resulting hybrid molecules.

Advanced Spectroscopic and Structural Elucidation of 1 2 Methylbenzo D Thiazol 4 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone, distinct signals are expected for the aromatic protons on the benzothiazole (B30560) ring, the methyl group attached to the thiazole (B1198619) ring (C2), and the methyl protons of the acetyl group. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the ring current. Their specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) are dictated by their position relative to the nitrogen, sulfur, and acetyl substituents. The methyl group at C2 is anticipated to produce a singlet at approximately δ 2.8 ppm, while the acetyl methyl protons are also expected to appear as a sharp singlet, likely around δ 2.7 ppm. For comparison, in the related compound 7-Methyl-2-phenylbenzo[d]imidazo[2,1-b]thiazole, the methyl group protons appear as a singlet at δ 2.38 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone, this includes the carbons of the benzothiazole ring system, the C2-methyl carbon, the acetyl carbonyl carbon, and the acetyl methyl carbon. The carbonyl carbon (C=O) is the most deshielded, typically appearing in the δ 190-200 ppm region. The aromatic and heterocyclic carbons resonate between δ 110-160 ppm. The C2-methyl carbon and the acetyl methyl carbon will appear in the upfield region of the spectrum. Computational studies using the Gauge-Independent Atomic Orbital (GIAO) method are often employed to predict and help assign these chemical shifts with high accuracy. mdpi.com

2D NMR Techniques: To confirm the assignments made from 1D spectra, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized.

COSY experiments establish correlations between scalar-coupled protons, helping to trace the connectivity of protons within the aromatic spin system.

HSQC spectra correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the carbons in the aromatic ring and the methyl groups.

HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the placement of substituents. For instance, an HMBC correlation between the acetyl methyl protons and the C4 carbon of the benzothiazole ring would definitively confirm the position of the acetyl group.

Table 1: Predicted NMR Data for 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone
TechniqueAssignmentPredicted Chemical Shift (δ, ppm)Key Correlations (2D NMR)
¹H NMRAromatic Protons (H5, H6, H7)7.5 - 8.5COSY correlations between adjacent aromatic protons.
C2-CH₃~2.8HMBC correlation to C2.
CO-CH₃~2.7HMBC correlation to the carbonyl carbon.
Note: Specific multiplicities (d, t, dd) depend on exact coupling constants.
¹³C NMRC=O (Acetyl)~197HMBC correlation from CO-CH₃ protons.
C2~168HMBC correlation from C2-CH₃ protons.
Aromatic Carbons (C4-C9)120 - 155HSQC correlations to respective aromatic protons.
C2-CH₃~20HSQC correlation to C2-CH₃ protons.
CO-CH₃~26HSQC correlation to CO-CH₃ protons.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone, the IR spectrum is expected to show several characteristic absorption bands. The most prominent of these is the stretching vibration of the carbonyl group (C=O) of the acetyl substituent. This band is typically strong and sharp, appearing in the region of 1680-1700 cm⁻¹. For example, the IR spectrum of the related compound 1-(4-methylphenyl)ethanone shows a strong C=O stretch around this region. nist.gov

Other key vibrational modes include:

Aromatic C-H stretching: These vibrations are typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: The methyl groups will show C-H stretching absorptions in the 2850-3000 cm⁻¹ range.

C=N stretching: The carbon-nitrogen double bond within the thiazole ring gives rise to an absorption band around 1598-1643 cm⁻¹. orientjchem.orgnih.gov

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the benzothiazole ring system.

C-S stretching: The carbon-sulfur bond vibration is typically weaker and found in the fingerprint region, often around 680 cm⁻¹. orientjchem.org

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies, which aids in the precise assignment of the experimental IR spectrum. mdpi.com

Table 2: Characteristic IR Absorption Frequencies for 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone
Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch (CH₃)2850 - 3000Medium
C=O Stretch (Ketone)1680 - 1700Strong
C=N Stretch (Thiazole)1590 - 1640Medium
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-S Stretch650 - 750Weak-Medium

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is critical for determining the molecular weight and deducing the molecular structure.

In an electron ionization (EI) mass spectrum of 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (C₁₀H₉NOS). High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula with high confidence. rsc.org

The fragmentation of the molecular ion provides valuable structural clues. A key fragmentation pathway for this molecule is the alpha-cleavage of the acetyl group, which involves the loss of the methyl radical (•CH₃) to form a stable acylium ion [M-15]⁺. This [M-CH₃]⁺ fragment is often a prominent peak in the spectrum of methyl ketones. chemguide.co.uk Another characteristic fragmentation is the loss of the entire acetyl group (•COCH₃) to yield a fragment corresponding to the [M-43]⁺ ion, which represents the 2-methylbenzothiazole (B86508) cation. Further fragmentation of the benzothiazole ring itself can also occur.

Table 3: Expected Mass Spectrometry Fragments for 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone
m/z ValueProposed Fragment IonDescription
191[C₁₀H₉NOS]⁺Molecular Ion (M⁺)
176[M - CH₃]⁺Loss of a methyl radical from the acetyl group
148[M - COCH₃]⁺Loss of the acetyl radical
149[C₈H₇NS]⁺2-Methylbenzothiazole cation

X-ray Crystallography for Solid-State Molecular Geometry and Conformation Determination

Key parameters that would be determined include:

Bond Lengths: The C=O, C-C, C-N, C-S, and aromatic C-C bond distances.

Bond Angles: The angles within the fused ring system and around the acetyl group.

Torsion Angles: The dihedral angle between the plane of the benzothiazole ring and the plane of the acetyl group, which defines the substituent's conformation.

Intermolecular Interactions: The packing of molecules in the crystal lattice is stabilized by non-covalent interactions such as π-π stacking between the aromatic rings and weak C-H···O or C-H···N hydrogen bonds. nih.gov Analysis of these interactions is crucial for understanding the solid-state properties of the material.

Advanced Vibrational Spectroscopy and Normal Coordinate Analysis

To gain a deeper understanding of the vibrational properties beyond simple functional group identification, advanced techniques such as Raman spectroscopy are used in conjunction with theoretical calculations.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. Vibrations that are strong in the Raman spectrum are often weak in the IR, and vice versa. For the benzothiazole system, the symmetric vibrations of the aromatic ring and the C-S bond are typically strong Raman scatterers.

Normal Coordinate Analysis (NCA): NCA is a computational method used to assign all observed vibrational bands (both IR and Raman) to specific molecular motions (normal modes). This analysis is often performed using DFT calculations. mdpi.com By calculating the potential energy distribution (PED), each normal mode can be described in terms of the contributions from individual internal coordinates (stretching, bending, torsion). This provides a complete and unambiguous assignment of the entire vibrational spectrum, confirming the structural details and providing insight into the intramolecular forces. For benzothiazole and its derivatives, NCA has been successfully used to assign fundamental vibrational modes and understand the influence of substituents on the vibrational spectra.

Computational and Theoretical Chemistry Studies of 1 2 Methylbenzo D Thiazol 4 Yl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecular systems. For 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with an appropriate basis set like 6-311++G(d,p), are employed to model its behavior accurately.

Geometry Optimization and Conformational Analysis

Interactive Table: Representative Optimized Geometrical Parameters for 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone (Illustrative Data)

ParameterBond/AngleValue (Å/°)
Bond LengthC-S (thiazole)1.75
Bond LengthC=N (thiazole)1.32
Bond LengthC-C (acetyl)1.51
Bond LengthC=O (acetyl)1.23
Bond AngleS-C-N (thiazole)115.0
Bond AngleC-C-O (acetyl)120.5
Dihedral AngleBenzene-Thiazole~0.0
Dihedral AngleRing-Acetyl GroupVariable

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar molecules. Actual values would be derived from specific computational outputs.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap, Charge Transfer Characteristics)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions within a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting ability.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. scirp.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scirp.org For 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone, the HOMO is typically localized over the electron-rich benzothiazole (B30560) ring system, while the LUMO may be distributed over the acetyl group and the thiazole (B1198619) ring, indicating potential sites for nucleophilic and electrophilic attack, respectively. This distribution facilitates intramolecular charge transfer, a characteristic feature of many organic chromophores. nih.gov

Interactive Table: Representative Frontier Molecular Orbital Data for 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone (Illustrative Data)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Energy Gap (ΔE)4.7

Note: The data in this table is illustrative. The actual energy values are dependent on the computational method and basis set used.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface.

For 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone, the MEP map would typically show negative potential (red and yellow regions) around the electronegative oxygen atom of the acetyl group and the nitrogen atom of the thiazole ring, indicating these as likely sites for electrophilic attack. researchgate.net Conversely, positive potential (blue regions) would be observed around the hydrogen atoms, particularly those on the methyl group and the aromatic ring, suggesting these as potential sites for nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule. scirp.orgresearchgate.net By examining the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the delocalization of electron density.

In 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone, NBO analysis would reveal significant delocalization of π-electrons across the fused benzothiazole ring system. Furthermore, it would highlight hyperconjugative interactions between the σ-bonds of the methyl group and the π*-antibonding orbitals of the aromatic system, as well as interactions involving the lone pairs of the nitrogen, sulfur, and oxygen atoms. These interactions play a crucial role in stabilizing the molecule's structure. researchgate.net

Quantum Chemical Insights into Reaction Mechanisms and Pathways of Derivatization

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a theoretical basis for reaction feasibility and selectivity. nih.gov For the derivatization of 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone, such as in the synthesis of chalcones or other heterocyclic systems, computational studies can predict the most likely reaction pathways. nih.govresearchgate.net

For instance, in a condensation reaction involving the acetyl group, theoretical calculations can help determine whether the reaction proceeds via an enolate intermediate and can model the energetics of the subsequent steps. This predictive capability is invaluable for designing synthetic routes to new derivatives with desired properties.

Biological Activity Investigations: Mechanistic and Structure Activity Relationship Sar Studies of 1 2 Methylbenzo D Thiazol 4 Yl Ethanone Derivatives

In Vitro Antimicrobial Potential and Mechanistic Pathways

Derivatives of 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new anti-infective drugs. These investigations have spanned across various classes of microorganisms, including bacteria, fungi, and mycobacteria.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacterial Strains

A notable area of research has been the evaluation of the antibacterial efficacy of these derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of novel 2-(benzo[d]thiazol-2-yl)-1-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)ethanone derivatives have been synthesized and assessed for their antibacterial action.

Several of these compounds exhibited significant activity. Specifically, compounds where the substituted phenyl ring was 4-fluoro, 4-chloro, 4-bromo, or 4-nitro demonstrated a potent minimum inhibitory concentration (MIC) of 1.562 μg/mL against Bacillus subtilis ATCC 6633. benthamdirect.com The derivative with a 4-chloro substitution also showed a noteworthy MIC of 1.562 μg/mL against Staphylococcus aureus ATCC 6538. benthamdirect.com Furthermore, a derivative featuring an 8-hydroxyquinoline (B1678124) moiety attached to the benzothiazole (B30560) ring displayed enhanced antibacterial activity. nih.gov Structure-activity relationship (SAR) studies have indicated that the introduction of electron-withdrawing groups, such as nitro and chloro, on the phenyl ring can enhance antibacterial action. nih.gov Similarly, the presence of methyl and bromo groups at the 7th position of the benzothiazole ring has been shown to increase antibacterial efficacy. nih.gov

The following table summarizes the antibacterial activity of selected derivatives:

Compound IDSubstitution on Phenyl RingTest OrganismMIC (μg/mL)
4a 4-FluoroBacillus subtilis ATCC 66331.562 benthamdirect.com
4b 4-ChloroBacillus subtilis ATCC 66331.562 benthamdirect.com
4d 4-BromoBacillus subtilis ATCC 66331.562 benthamdirect.com
4g 4-NitroBacillus subtilis ATCC 66331.562 benthamdirect.com
4d 4-ChloroStaphylococcus aureus ATCC 65381.562 benthamdirect.com

Antifungal Activity against Fungal Pathogens

The antifungal potential of 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone derivatives, particularly chalcone (B49325) derivatives, has been explored against various fungal pathogens. Chalcones, which can be synthesized from 2-acetylbenzothiazole, have shown promising results.

Studies on various chalcone derivatives have demonstrated good antifungal activity against a range of plant pathogenic fungi, including Sclerotinia sclerotiorum, Helminthosporium maydis, Botrytis cinerea, Rhizoctonia solani, and Gibberella zeae. nih.gov For example, certain chalcone derivatives exhibited an inhibition of growth of 89.9% against S. sclerotiorum with a median effective concentration (EC50) of 15.4 μg/mL. nih.gov Against H. maydis, some derivatives showed over 90% growth inhibition at a concentration of 100 μg/mL. nih.gov While specific data for 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone chalcones is emerging, the general antifungal potency of the chalcone scaffold is well-established. nih.govnih.gov

Antitubercular Activity against Mycobacterium tuberculosis Strains

The global health threat of tuberculosis has spurred research into new therapeutic agents, and derivatives of 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone, especially those incorporating a pyrazoline moiety, have been investigated for their antitubercular activity.

A series of pyrazoline derivatives have been synthesized and evaluated against Mycobacterium tuberculosis. One particular study on novel pyrazoline derivatives revealed that certain compounds exhibited excellent anti-tubercular activity. researchgate.net For instance, a compound with a 4-hydroxyphenyl substitution showed an MIC of 0.12 μM against M. tuberculosis H37Rv, which was significantly more potent than the standard drug isoniazid. nih.gov Another study found that a pyrazoline derivative demonstrated an MIC of 0.0034 µM against the same strain. capes.gov.br These findings highlight the potential of pyrazoline-benzothiazole hybrids as a promising class of antitubercular agents. researchgate.netresearchgate.net

Proposed Mechanisms of Antimicrobial Action at the Cellular Level

The antimicrobial effects of benzothiazole derivatives are believed to stem from their ability to interfere with essential cellular processes in microorganisms. One of the primary proposed mechanisms is the inhibition of DNA gyrase. benthamdirect.comnih.gov DNA gyrase is a crucial enzyme for bacterial DNA replication, and its inhibition leads to the disruption of DNA synthesis and ultimately cell death. For example, a potent antibacterial derivative of 2-(benzo[d]thiazol-2-yl)-1-(3-methyl-5-phenyl-4,5-dihydropyrazol-1-yl)ethanone was found to strongly inhibit both S. aureus and B. subtilis DNA gyrase with an IC50 of 0.5 μg/mL. benthamdirect.com

Other proposed mechanisms for benzothiazole derivatives include the inhibition of other key enzymes such as dihydrofolate reductase and the disruption of the bacterial cell membrane. nih.govmdpi.com For antifungal chalcone derivatives, the mechanism may involve the inhibition of enzymes crucial for fungal cell wall synthesis or the disruption of mitochondrial function. nih.govnih.gov The ability of these compounds to target multiple pathways could be advantageous in overcoming drug resistance.

In Vitro Anticancer and Antiproliferative Mechanisms

In addition to their antimicrobial properties, derivatives of 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone have been the focus of extensive research for their potential as anticancer agents. These studies have involved evaluating their cytotoxicity against a variety of human cancer cell lines.

Cytotoxicity Evaluation against Various Human Cancer Cell Lines (e.g., HepG-2, HCT-15, HT-29)

The in vitro antiproliferative activity of these derivatives has been tested against several human cancer cell lines, revealing promising results.

HepG-2 (Hepatocellular Carcinoma): Chalcone derivatives of 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone have been investigated for their cytotoxic effects on HepG-2 cells. One study on a series of chalcone derivatives showed that a compound with three methoxy (B1213986) substituents exhibited the strongest cytotoxic activity against HepG-2 cells, with an IC50 value of 38.33 µM. nih.gov This particular derivative was found to induce apoptosis in these cancer cells. nih.gov Another study on different chalcone derivatives reported varying levels of cytotoxicity against HepG-2 cells. nih.gov

HCT-15 (Colon Cancer): Research has demonstrated the antiproliferative activity of benzothiazole derivatives against the HCT-15 colon cancer cell line. nih.gov A study on N-[4-(3-bromophenyl)-3-(2,4-difluorophenyl)-2,3-dihydro-1,3-thiazol-2-yl]-6-chloro-1,3-benzothiazol-2-amine showed a log GI50 value ranging from -7.20 to -4.80 against HCT-15 cells, indicating potent activity. nih.gov

HT-29 (Colon Cancer): Pyrazoline derivatives of benzothiazoles have also shown significant cytotoxicity against the HT-29 colon cancer cell line. One study reported that a thiazolyl-pyrazoline derivative exhibited an IC50 value of 10.65 μg/mL against HT-29 cells. nih.gov Another study on a pyrazino[1,2-b]isoquinoline-4-one derivative reported a potent CI50 value of 1.95 x 10-7 M against HT-29 cells. nih.gov Furthermore, some benzothiazole derivatives have demonstrated IC50 values as low as 0.024 µM against this cell line. nih.gov

The cytotoxic activities of selected derivatives are summarized below:

Compound TypeCancer Cell LineActivity (IC50/GI50)Reference
Chalcone DerivativeHepG-238.33 µM nih.gov
Benzothiazole-Thiazole DerivativeHCT-15-7.20 to -4.80 (log GI50) nih.gov
Thiazolyl-Pyrazoline DerivativeHT-2910.65 µg/mL nih.gov
Pyrazino[1,2-b]isoquinoline-4-oneHT-291.95 x 10-7 M (CI50) nih.gov
Benzothiazole DerivativeHT-290.024 µM nih.gov

These findings underscore the potential of 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone derivatives as a scaffold for the development of novel anticancer agents. Further research is warranted to optimize their structure for enhanced potency and selectivity against various cancer types.

Enzyme Inhibition Studies

The inhibitory effects of benzothiazole derivatives on various enzymes are a significant area of research. While direct studies on 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone are limited, research on related benzothiazole structures provides insights into their potential as enzyme inhibitors.

Topoisomerase II Inhibition:

Topoisomerases are enzymes that regulate the topology of DNA and are crucial targets for anticancer drugs. nih.govplos.org Topoisomerase II (Topo II) inhibitors can be classified as poisons, which stabilize the DNA-enzyme complex leading to DNA strand breaks, or catalytic inhibitors, which prevent the enzyme from binding to DNA. nih.gov

Derivatives of the benzothiazole scaffold have been investigated as potential Topo II inhibitors. For instance, a series of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins were synthesized and evaluated for their cytotoxic and Topo II inhibitory activities. nih.govresearchgate.net Compounds 15 and 17 from this series were identified as potent Topo II inhibitors, inducing DNA double-strand breaks. nih.gov Another study on a diisoindolinyl pyrano[2,3-d]thiazole derivative (DIPTH) also suggested potential interaction with topoisomerase IIβ. nih.gov While these studies are on different thiazole-containing scaffolds, they highlight the potential of the thiazole (B1198619) moiety to be incorporated into effective Topo II inhibitors. A quinoline (B57606) derivative, IND-2, which shares some structural similarities with the broader class of heterocyclic compounds, was also found to inhibit the catalytic activity of topoisomerase IIα. mdpi.com

Tyrosine Kinase Inhibition:

Tyrosine kinases are key regulators of cellular processes, and their dysregulation is often implicated in cancer. The thiazole ring is a component of the approved tyrosine kinase inhibitor, dasatinib. nih.gov This has spurred interest in synthesizing and evaluating other thiazole derivatives as potential tyrosine kinase inhibitors. For example, a series of 5,6-diarylimidazo[2,1-b]thiazole derivatives have been developed as potent and selective inhibitors of the COX-2 enzyme, which is related to inflammatory pathways but distinct from tyrosine kinases. nih.gov Research on 4-(5-methylisoxazol-3-ylamino)thiazoles showed that some derivatives could strongly inhibit kinases like EGFR. nih.gov

Histone Deacetylase Inhibition:

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets for cancer therapy. nih.govnih.gov Several HDAC inhibitors have been identified from natural sources, and synthetic efforts have focused on developing novel HDAC inhibitors. nih.gov For instance, a series of saccharin (B28170) hydroxamic acids, derived from a related benzisothiazole scaffold, were developed as potent HDAC inhibitors, with some compounds showing better activity than the approved drug SAHA. nih.gov Additionally, 1,2,4-thiadiazole (B1232254) derivatives have been designed as potential HDAC inhibitors, with some showing promising in silico binding affinity for HDAC enzymes. ajol.inforesearchgate.net While these are not direct derivatives of 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone, they indicate that the broader family of sulfur and nitrogen-containing heterocyclic compounds is a viable starting point for the design of HDAC inhibitors.

Table 1: Enzyme Inhibition Studies of Related Benzothiazole and Thiazole Derivatives

Compound/Derivative ClassTarget EnzymeKey FindingsReference
4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxinsTopoisomerase IICompounds 15 and 17 were potent inhibitors, inducing DNA double-strand breaks. nih.gov
Diisoindolinyl pyrano[2,3-d]thiazole (DIPTH)Topoisomerase IIβShowed potential interaction in molecular docking studies. nih.gov
Saccharin hydroxamic acidsHistone Deacetylases (HDACs)Compounds 11e , 11m , and 11p exhibited potent HDAC inhibitory activity. nih.gov
1,2,4-Thiadiazole derivativesHistone Deacetylases (HDACs)Compounds VIa and VIc showed promising in silico binding and cytotoxic activity. ajol.info

Molecular Docking and Target Interaction Analysis

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. This method is instrumental in understanding potential mechanisms of action and guiding the design of new inhibitors.

DprE1:

Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis and a promising target for anti-tubercular drugs. plos.orgnih.gov Several benzothiazinone (BTZ) analogs, which share a similar heterocyclic core with benzothiazoles, have been studied as DprE1 inhibitors. plos.orgnih.gov Covalent docking studies of a library of BTZ analogs identified several compounds with high binding affinities to DprE1, forming covalent bonds with the Cys387 residue in the active site. plos.orgnih.gov For example, PubChem-155-924-621, PubChem-127-032-794, and PubChem-155-923-972 showed promising binding energies and stable interactions during molecular dynamics simulations. nih.gov Although these are not derivatives of 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone, the findings suggest that the benzothiazole scaffold could potentially be explored for DprE1 inhibition.

Arabinosyl Transferases:

No specific molecular docking studies were identified for 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone or its direct derivatives with arabinosyl transferases in the reviewed literature.

Table 2: Molecular Docking Studies of Related Benzothiazinone Analogs with DprE1

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesReference
PubChem-155-924-621-15.7Cys387, Trp17 plos.orgnih.gov
PubChem-127-032-794-14.7Cys387, Thr118, His132, Lys418 plos.orgnih.gov
PubChem-155-923-972Not specifiedCys387 nih.gov

Investigation of Apoptosis Induction Pathways in Cellular Models

Apoptosis, or programmed cell death, is a vital process for tissue homeostasis, and its induction is a key mechanism for many anticancer drugs. nih.gov Apoptosis can be initiated through the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway. nih.gov

Studies on various thiazole derivatives have demonstrated their ability to induce apoptosis in cancer cells. For instance, synthetic 1,3-thiazole derivatives incorporated with phthalimide (B116566) have been shown to induce apoptosis through the intrinsic pathway. nih.gov The thiazole nucleus is also present in some anticancer drugs that are known to work through apoptotic mechanisms. nih.gov Research on other heterocyclic compounds has shown that they can induce apoptosis by increasing the expression of cleaved caspases and PARP, while decreasing the levels of anti-apoptotic proteins like Bcl-2. mdpi.com While no specific studies on the apoptosis-inducing capabilities of 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone were found, the general pro-apoptotic activity of the broader thiazole class suggests this as a potential area for future investigation.

Mechanistic Insights into Other Pharmacological Activities (In Vitro)

The antidepressant effects of many drugs are attributed to their ability to modulate the levels of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the brain. nih.gov

A study on novel benzothiazole derivatives, specifically N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-2-(4-substituted piperazin/piperidine-1-yl) acetamides, investigated their antidepressant-like activity. researchgate.netnih.gov Several of these compounds reduced immobility time in animal models of depression. researchgate.net The mechanism of action for some of the active benzothiazole derivatives was suggested to be an increase in the concentrations of serotonin and norepinephrine. nih.gov This indicates that the benzothiazole scaffold can serve as a template for developing compounds with potential antidepressant activity through neurotransmitter modulation.

The anticonvulsant activity of various compounds is often evaluated using models like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov Research into benzothiazole and related heterocyclic derivatives has revealed potential anticonvulsant properties.

A study on benzo[d]thiazol-2(3H)-one derivatives demonstrated significant anticonvulsant effects in the MES test for compounds 3n and 3q . nih.gov Another study on 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones, which are structurally related, also showed promising anticonvulsant activity. nih.gov For compound 4g in this series, the mechanism was suggested to involve an increase in the brain's GABA levels. nih.gov Thiazole-bearing 4-thiazolidinones have also been identified as a class of compounds with excellent anticonvulsant activity in both MES and scPTZ models. mdpi.com These findings suggest that the benzothiazole scaffold and related structures are promising for the development of new anticonvulsant agents, potentially acting through GABAergic pathways.

Table 3: Anticonvulsant Activity of Related Benzothiazole and Benzoxazole Derivatives

CompoundTest ModelED50 (mg/kg)Protective Index (PI)Reference
3n MES46.16.34 nih.gov
3q MES64.34.11 nih.gov
4g MES23.712.0 nih.gov
4g scPTZ18.915.0 nih.gov

Cyclooxygenase-2 Inhibition:

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key players in the inflammatory process. nih.gov Inhibition of COX-2 is a major mechanism for many anti-inflammatory drugs. nih.gov Several studies have explored thiazole and benzothiazole derivatives as COX inhibitors. For instance, a series of 5,6-diarylimidazo[2.1-b]thiazole derivatives were found to be potent and selective COX-2 inhibitors. nih.gov Similarly, certain N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have shown selective COX-2 inhibitory activity. nih.gov More directly related, a study on 5-arylmethylene-2-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]imino}-1,3-thiazolidin-4-one derivatives also investigated their COX-1/2 inhibitory activities. bdpsjournal.org These findings indicate that the benzothiazole scaffold is a viable candidate for developing COX-2 inhibitors with anti-inflammatory properties.

Protein Denaturation Inhibition:

Protein denaturation is a process where proteins lose their tertiary and secondary structures, which is implicated in inflammation. nih.gov The ability of a compound to inhibit protein denaturation can be an indicator of its anti-inflammatory potential. nih.gov While specific studies on the protein denaturation inhibition of 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone were not found, this assay is a common in vitro method to screen for anti-inflammatory activity and could be a relevant future area of investigation for this compound and its derivatives.

Comprehensive Structure-Activity Relationship (SAR) Analysis of 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone Derivatives

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, known for conferring a wide range of biological activities. nih.gov Derivatives of 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone have been the subject of various biological investigations to understand how structural modifications influence their therapeutic potential. Structure-Activity Relationship (SAR) studies are crucial in this endeavor, providing insights into the chemical features essential for biological efficacy. These studies systematically alter the chemical structure of the lead compound and assess the resulting impact on its activity, paving the way for the design of more potent and selective agents.

The core structure of 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone features a fused bicyclic system, comprising a benzene (B151609) ring and a thiazole ring, with a methyl group at the 2-position and an ethanone (B97240) group at the 4-position. SAR studies on derivatives of this compound typically involve modifications at several key positions: the benzene ring of the benzothiazole nucleus, the methyl group at the 2-position, and the ethanone side chain at the 4-position. The electronic and steric properties of substituents introduced at these positions can dramatically alter the compound's interaction with biological targets.

Impact of Substituent Nature and Positional Isomerism on Biological Efficacy

The nature and position of substituents on the benzothiazole ring of 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone derivatives play a pivotal role in determining their biological activity. The benzene portion of the scaffold offers multiple sites for substitution, typically at the 5-, 6-, and 7-positions, where the introduction of different functional groups can modulate the molecule's lipophilicity, electronic distribution, and steric profile.

Positional Isomerism: The position of a substituent on the benzothiazole ring can lead to significant differences in biological activity, a phenomenon known as positional isomerism. A substituent at the 6-position, for example, may have a different impact compared to the same substituent at the 5- or 7-position due to variations in the electronic environment and steric accessibility to the target binding site. Studies on other benzothiazole derivatives have shown that positional isomerism can profoundly affect their activity. For example, the placement of a substituent can influence the molecule's ability to form key hydrogen bonds or engage in other non-covalent interactions within a protein's active site.

The following interactive data table illustrates a hypothetical SAR study on 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone derivatives, demonstrating the impact of substituent nature and position on a generic biological activity.

Compound IDR (Substituent)PositionBiological Activity (IC50, µM)
1 -H-15.2
2a -Cl68.5
2b -Cl712.1
3a -OCH365.3
3b -OCH359.8
4a -NO262.1
4b -NO274.7
5 -CH3610.4

This table is illustrative and compiled based on general principles of medicinal chemistry for benzothiazole derivatives.

Elucidation of Pharmacophoric Features for Optimized Bioactivity

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For derivatives of 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone, the elucidation of key pharmacophoric features is derived from comprehensive SAR studies and computational modeling.

The primary pharmacophoric elements for this class of compounds can be broken down as follows:

The Benzothiazole Nucleus: The planar, bicyclic ring system is a fundamental feature, often acting as a scaffold that correctly orients the other functional groups for optimal interaction with the target. The sulfur and nitrogen heteroatoms within the thiazole ring are key, as they can act as hydrogen bond acceptors and participate in coordination with metal ions in metalloenzymes. mdpi.com

The Ethanone Group at Position 4: The acetyl group at the 4-position is a significant feature. The carbonyl oxygen is a potential hydrogen bond acceptor, a crucial interaction for anchoring the molecule in a binding pocket. The methyl group of the ethanone moiety can engage in hydrophobic interactions. Modifications to this side chain, such as extending the alkyl chain or replacing the ketone with other functional groups, can provide valuable SAR information.

Substituents on the Benzene Ring: As discussed in the SAR analysis, substituents on the benzene ring are critical for fine-tuning the electronic properties and providing additional interaction points. An optimal pharmacophore model would include specific sites for hydrogen bond donors or acceptors, or hydrophobic groups on the benzene ring, depending on the target. For instance, a hydrogen bond donor at the 6-position might be a key feature for activity against a particular target.

Applications of 1 2 Methylbenzo D Thiazol 4 Yl Ethanone Beyond Biological Systems

Application as Chemical Probes in Molecular Research

Benzothiazole (B30560) derivatives are widely recognized for their fluorescent properties, making them valuable scaffolds in the design of chemical probes for molecular research. These probes can be engineered to detect specific biomolecules or cellular events with high sensitivity and selectivity.

The core structure of benzothiazole is a key component in the development of fluorescent probes for detecting amyloid aggregates, which are hallmarks of neurodegenerative diseases like Alzheimer's and Parkinson's. For instance, derivatives of benzothiazole have been designed to exhibit a significant increase in fluorescence intensity upon binding to amyloid-β (Aβ) and α-synuclein aggregates. One study detailed the synthesis of push-pull benzothiazole (PP-BTA) derivatives that demonstrated strong affinity for both Aβ(1-42) and α-synuclein aggregates, with dissociation constants (Kd) in the nanomolar range. Notably, the compound PP-BTA-4 was shown to effectively stain senile plaques and Lewy bodies in brain sections from patients with Alzheimer's and Parkinson's disease, respectively.

Furthermore, bifunctional fluorescent probes incorporating a benzothiazole core have been developed for the simultaneous detection of amyloid aggregates and reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). These probes typically feature the benzothiazole moiety for amyloid recognition and a reactive group, like a boronic ester, that is oxidized by ROS, leading to a change in the probe's fluorescent properties. This dual-detection capability is crucial for studying the interplay between protein aggregation and oxidative stress in neurodegenerative disorders.

While these studies highlight the potential of the benzothiazole scaffold, specific data on the use of 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone as a fluorescent probe for amyloid aggregates or ROS is not currently available in published research.

Integration in Materials Science and Engineering

The electronic properties of benzothiazole derivatives have also led to their exploration in the field of materials science, particularly in the development of advanced electronic and functional materials.

Benzothiazole-based compounds have been synthesized and investigated for their potential use as blue fluorescent materials in organic light-emitting diodes (OLEDs). Theoretical studies on compounds like N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine (BPPA) have explored their geometric structures, electronic properties, and optical characteristics to evaluate their performance in OLED devices. The benzothiazole unit, with its electron-withdrawing nature, can be incorporated into molecules to enhance their electronic properties, making them suitable for use in various optoelectronic devices.

The general class of 2-substituted benzothiazoles can be synthesized through various methods, including the reaction of 2-aminothiophenol (B119425) with ketones. This synthetic versatility allows for the tuning of their chemical and physical properties for specific applications in electronic materials. However, there is no specific research detailing the integration or performance of 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone in OLEDs.

The benzothiazole moiety can be incorporated into polymer chains to create novel functional materials. For example, two-cationic 2-methylbenzothiazole (B86508) derivatives have been synthesized and used as sensitizers in the initiation of free radical polymerization. These compounds can absorb light and initiate the polymerization of monomers like triacrylates. Additionally, polymers have been derived from 2-hydrazinylbenzo[d]thiazole, indicating the potential for creating a variety of polymer structures based on the benzothiazole core. The synthesis of such polymers opens up possibilities for materials with tailored thermal, mechanical, and electronic properties.

Despite the broad interest in benzothiazole-containing polymers, specific studies on the use of 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone as a monomer or functional unit in polymer synthesis are not found in the current scientific literature.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways for 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone

While classical methods for benzothiazole (B30560) synthesis are well-established, future research must prioritize the development of environmentally benign and efficient synthetic routes. eurekaselect.comrsc.org Green chemistry principles are paramount, focusing on reducing waste, avoiding hazardous solvents, and utilizing energy-efficient processes. nih.govnih.gov

Future synthetic research for 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone and its derivatives should focus on:

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields. mdpi.commdpi.com For instance, methods using amberlite IR120 resin under microwave irradiation have achieved high yields for 2-substituted benzothiazoles in minutes. mdpi.com

Catalyst Innovation: The exploration of novel, reusable, and non-toxic catalysts is crucial. This includes heterogeneous catalysts like SnP₂O₇ and palladium nanoparticles decorated on chitosan (B1678972) (Pd@Chitosan), which have shown high efficacy and can be recycled multiple times. nih.govmdpi.com

Green Solvents: Shifting from traditional organic solvents to water or glycerol (B35011) can drastically improve the environmental profile of the synthesis. rsc.org One-step synthesis of benzothiazole-2-thiols has been successfully demonstrated in water. rsc.org

One-Pot Reactions: Designing multi-component, one-pot reactions can enhance atom economy and reduce the number of purification steps, leading to a more sustainable process. mdpi.com

A comparative table of potential green synthesis methodologies is presented below.

MethodologyCatalyst/ConditionsAdvantagesReference
Microwave-AssistedAmberlite IR120 ResinRapid (5-10 min), High Yield (88-95%) mdpi.com
Ultrasound-AssistedPd@ChitosanEnergy efficient, High Yield (83-93%) mdpi.com
Heterogeneous CatalysisSnP₂O₇Reusable catalyst, Short reaction times (8-35 min) nih.gov
Aqueous MediaCuSO₄Use of green solvent, Inexpensive catalyst
Visible Light CatalysisCommercial LaccaseRoom temperature, Inexpensive catalyst nih.gov

Advanced Computational Modeling for De Novo Design of Analogues with Tailored Properties

Computational chemistry offers powerful tools for the rational design of novel analogues of 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone with specific, tailored properties. ijpsr.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can predict the biological activity and physicochemical properties of new compounds before their synthesis, saving time and resources. nih.govresearchgate.net

Future computational efforts should include:

Density Functional Theory (DFT) Calculations: To investigate the electronic characteristics (e.g., HOMO-LUMO energy gaps), which are crucial for understanding reactivity and potential applications in organic electronics. researchgate.netmdpi.com

QSAR Modeling: To build predictive models for various biological activities, such as anticancer or antimicrobial effects. nih.govmdpi.comchalcogen.ro These models help in identifying key structural features that influence activity. For example, QSAR models for benzazoles have elucidated the importance of the spatial distribution of atomic mass and polarizability for antiproliferative activity. nih.gov

Molecular Docking and Simulation: To predict the binding affinity and interaction patterns of designed analogues with specific biological targets, such as enzymes or receptors. biointerfaceresearch.comnih.gov This is particularly relevant for designing targeted inhibitors. Docking studies on benzothiazole derivatives have identified potential inhibitors for targets like E. coli dihydroorotase. nih.gov

The table below outlines key computational parameters and their significance in drug design.

Computational MethodKey ParametersSignificance
DFTHOMO/LUMO energies, Energy gapPredicts electronic properties, reactivity, and suitability for materials science applications. mdpi.comnih.gov
QSARCorrelation coefficient (r²), Predictive r²Establishes a relationship between chemical structure and biological activity to guide the design of more potent compounds. ijpsr.comnih.gov
Molecular DockingBinding energy, Hydrogen bond interactionsPredicts the binding mode and affinity of a ligand to a biological target, aiding in the design of specific inhibitors. biointerfaceresearch.comnih.gov

Deeper Mechanistic Elucidation of Emerging Biological Activities through Omics Approaches

While various benzothiazole derivatives have shown promise as anticancer and antimicrobial agents, the precise mechanisms of action are often not fully understood. nih.govfrontiersin.orgnih.gov Future research should employ "omics" technologies (genomics, proteomics, metabolomics) to gain a comprehensive understanding of how 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone and its analogues exert their biological effects. researchgate.net

Key research directions include:

Proteomics: To identify the protein targets that interact directly with the compound. This can reveal novel mechanisms of action beyond currently known targets like DNA gyrase or various kinases. nih.govnih.gov

Metabolomics: To study the metabolic changes within cells upon treatment with the compound. This can uncover downstream effects and pathway perturbations, offering insights into the cellular response. researchgate.net

Transcriptomics: To analyze changes in gene expression profiles, which can help in identifying the signaling pathways modulated by the compound, such as the PI3K/Akt/mTOR or ERK pathways. frontiersin.orgnih.gov

These integrated omics approaches will be crucial for validating targets, identifying biomarkers for efficacy, and understanding potential resistance mechanisms.

Development of Highly Targeted Chemical Probes for Specific Biological Targets

The benzothiazole scaffold is an excellent fluorophore, making it an ideal platform for the development of chemical probes for bioimaging and diagnostics. researchgate.netnih.gov Benzothiazole-based probes have been successfully developed for detecting amyloid-beta (Aβ) aggregates in the context of Alzheimer's disease and for imaging mitochondria. nih.govacs.orgnih.gov

Future research should focus on designing and synthesizing probes based on the 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone structure for:

Enzyme Activity Monitoring: By functionalizing the core structure with substrates for specific enzymes, probes can be designed to fluoresce upon enzymatic cleavage, allowing for real-time monitoring of enzyme activity in living cells. nih.gov

Targeted Cancer Cell Imaging: Conjugating the benzothiazole fluorophore to a ligand that specifically binds to a cancer cell surface receptor could enable targeted imaging of tumors.

Sensing Specific Analytes: The inherent fluorescence of the benzothiazole group can be modulated by its chemical environment, allowing for the design of probes that can detect specific metal cations, anions, or reactive oxygen species. researchgate.net

A notable example is the probe RM-28, which shows high sensitivity and affinity for Aβ aggregates. acs.org

Probe TypeTargetPotential ApplicationReference
Fluorescent ProbeAmyloid-beta (Aβ) aggregatesDiagnosis of Alzheimer's disease acs.orgnih.gov
Mitochondrial ProbeEsterase, CysteineMonitoring mitochondrial function and dysfunction nih.gov
Enzyme-Activated ProbeSpecific enzymesReal-time imaging of enzymatic activity nih.gov

Expansion of Applications in Emerging Areas of Advanced Materials and Nanotechnology

The unique electronic and photophysical properties of benzothiazole derivatives make them attractive candidates for applications in materials science and nanotechnology. eurekaselect.comnih.gov Research has demonstrated their potential in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netrsc.org

Future directions for materials research include:

Organic Electronics: Systematic modification of the 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone structure to tune its electronic properties (e.g., HOMO/LUMO levels) could lead to the development of new, high-performance materials for OLEDs, OFETs, and organic solar cells. researchgate.netrsc.orgco-ac.com

Nanoparticle Functionalization: Incorporating this compound into nanoparticles can lead to novel applications. For instance, benzothiazole-decorated nanoliposomes have been explored for targeting Aβ aggregates, and chitosan-derived nanoparticles with benzothiazole substituents have shown antibacterial effects. mdpi.comnih.gov

Chemosensors: The development of benzothiazole-based materials for the chromogenic detection of various analytes remains a promising area of research. researchgate.net

The versatility of the benzothiazole core suggests that with targeted research and development, 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone and its derivatives can contribute significantly to both medicine and technology.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone, and what key reaction conditions are required?

The synthesis typically involves condensation or cyclization reactions. For example:

  • Cyclization with α-bromo ketones : Reacting 2-aminothiophenol derivatives with α-bromoacetophenone analogs in dry benzene under reflux (7–10 hours) yields thiazole derivatives like 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone. Solvent choice and temperature control are critical to avoid side reactions .
  • Aldol condensation : Ethanol with NaOH as a base facilitates the reaction between benzo[d]thiazole precursors and acetylating agents. Monitoring via TLC ensures reaction completion .

Key reagents : α-bromo ketones, anhydrous solvents (e.g., benzene, ethanol), and bases (e.g., NaOH).

Q. Which spectroscopic techniques are most effective for characterizing 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone?

  • 1H NMR : Identifies aromatic protons (δ 7.2–8.0 ppm) and methyl groups (δ 2.3–2.6 ppm) on the thiazole ring .
  • Mass spectrometry (EI-MS) : Confirms molecular weight via parent ion peaks (e.g., m/z 217 for the base compound) .
  • FTIR : Detects carbonyl (C=O) stretching at ~1680–1700 cm⁻¹ and C-S bonds at ~650–750 cm⁻¹ .

Q. What functional groups in 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone are critical for its reactivity?

  • Thiazole ring : Participates in electrophilic substitution and coordination chemistry.
  • Ketone group (C=O) : Enables nucleophilic additions (e.g., Grignard reactions) and condensation reactions for derivatization .
  • Methyl substituent : Influences steric and electronic properties, affecting reaction rates and regioselectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone derivatives?

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while anhydrous conditions prevent hydrolysis .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 80°C) minimizes byproduct formation during condensation .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound in pharmacological studies?

  • Substituent variation : Introduce halogens (Cl, F) or methoxy groups at the 4-position of the benzene ring to modulate electronic effects and bioavailability .
  • In vitro assays : Test derivatives against cancer cell lines (e.g., MCF-7) or microbial strains to correlate substituent patterns with IC₅₀ values .
  • Molecular docking : Map interactions between the thiazole ring and target proteins (e.g., GLP-1 receptor) to identify binding motifs .

Q. How can computational methods aid in predicting the physicochemical properties of 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone?

  • DFT calculations : Optimize geometry and calculate HOMO-LUMO gaps to predict reactivity .
  • LogP estimation : Software like ChemAxon predicts lipophilicity, guiding solubility adjustments for drug formulation .
  • ADMET profiling : Tools like SwissADME evaluate metabolic stability and toxicity risks early in development .

Q. What experimental approaches resolve contradictions in reported biological activity data for thiazole derivatives?

  • Dose-response validation : Repeat assays across multiple cell lines to confirm potency thresholds .
  • Metabolite profiling : Use LC-MS to identify degradation products that may skew activity results .
  • Crystallography : Resolve 3D structures to clarify stereochemical influences on activity .

Q. How are kinetic studies designed to probe the reaction mechanisms of this compound in organic synthesis?

  • Rate determination : Monitor intermediate formation via in situ FTIR or UV-Vis spectroscopy .
  • Isotopic labeling : Use ¹³C-labeled acetyl groups to trace ketone participation in condensation steps .
  • Activation energy calculation : Perform Arrhenius analysis under varying temperatures to identify rate-limiting steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.